Aluminum, triphenyl-

Catalog No.
S1939574
CAS No.
841-76-9
M.F
C18H15Al
M. Wt
258.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum, triphenyl-

CAS Number

841-76-9

Product Name

Aluminum, triphenyl-

IUPAC Name

triphenylalumane

Molecular Formula

C18H15Al

Molecular Weight

258.3 g/mol

InChI

InChI=1S/3C6H5.Al/c3*1-2-4-6-5-3-1;/h3*1-5H;

InChI Key

JQPMDTQDAXRDGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Al](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[Al](C2=CC=CC=C2)C3=CC=CC=C3

Aluminum triphenyl, also known as triphenylalumane, is an organoaluminum compound with the molecular formula C18H15Al\text{C}_{18}\text{H}_{15}\text{Al} and a molecular weight of approximately 258.3 g/mol. It appears as a white crystalline solid and is notable for its high reactivity, particularly with water, where it undergoes hydrolysis to form aluminum hydroxide and phenyl hydrogen. This compound was first synthesized in 1951 by G.H. Coleman and A.G. Maddock and has since been utilized in various chemical applications due to its properties as a Lewis acid .

Physical Properties:

  • Melting Point: 70°C
  • Boiling Point: 245°C
  • Solubility: Insoluble in water, soluble in organic solvents such as chloroform and toluene.

  • Hydrolysis: Reacts exothermically with water, producing aluminum hydroxide and phenyl hydrogen.
  • Polymerization: Serves as a catalyst for the polymerization of vinyl compounds.
  • Dehydration and Alkylation Reactions: Facilitates various dehydration processes and alkylation reactions due to its Lewis acid behavior .

Notably, studies have shown that aluminum triphenyl can react with benzophenone, leading to radical reactions that yield various products .

The synthesis of aluminum triphenyl typically involves the reaction of aluminum chloride with phenyl magnesium bromide in an anhydrous benzene environment. The resulting product can be purified through vacuum distillation. Characterization is often performed using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography to confirm the structure and purity of the compound .

Aluminum triphenyl finds applications across several fields:

  • Catalysis: Used extensively in catalyzing polymerization reactions, particularly ionic or coordination polymerization of vinyl compounds.
  • Material Science: Contributes to the formation of aluminum oxide films on surfaces.
  • Research: Investigated for potential applications in pharmaceuticals and agrochemicals due to its unique chemical properties .

Research into the interactions of aluminum triphenyl with other compounds reveals its role as an effective catalyst. For example, it has been studied for its ability to facilitate the hydroboration of carbonyls, imines, and alkynes when combined with pinacolborane . These studies highlight its versatility in organic synthesis.

Aluminum triphenyl is part of a broader class of organoaluminum compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
Aluminum triethylC6H15Al\text{C}_6\text{H}_{15}\text{Al}Used in similar catalytic processes but less reactive than aluminum triphenyl.
TrimethylaluminumC3H9Al\text{C}_3\text{H}_9\text{Al}Highly reactive; used primarily in Grignard reactions; more volatile than aluminum triphenyl.
Aluminum trichlorideCl3Al\text{Cl}_3\text{Al}A strong Lewis acid; used in Friedel-Crafts reactions; does not contain organic groups like aluminum triphenyl.
TriisobutylaluminumC12H27Al\text{C}_{12}\text{H}_{27}\text{Al}Similar catalytic properties but bulkier structure affects reactivity compared to aluminum triphenyl.

Aluminum triphenyl's unique combination of organic moieties (phenyl groups) enhances its reactivity and applicability in specific catalytic roles that differ from those of other organoaluminum compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

841-76-9

Wikipedia

Triphenyl aluminum

Dates

Modify: 2024-02-18

Explore Compound Types